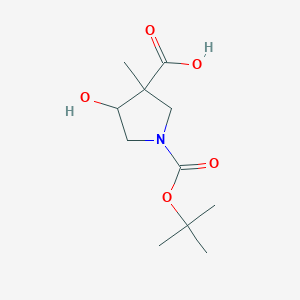

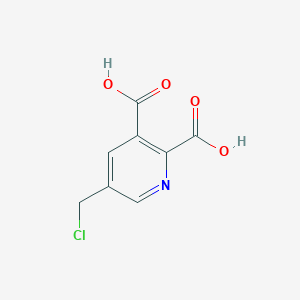

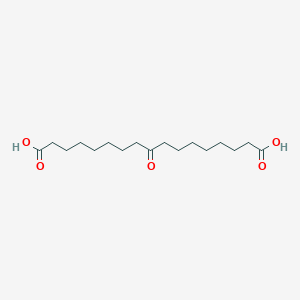

![molecular formula C22H25NO4 B3242110 (R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid CAS No. 1501689-36-6](/img/structure/B3242110.png)

(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid

Overview

Description

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, such as “®-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid”, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Synthesis Analysis

Fmoc-modified amino acids are critical to constructing synthetic biological systems, like peptides . A multiple-turnover reaction is used to efficiently label the carboxylic acid moieties of Fmoc-modified amino acids . The synthesis of fully posttranslationally modified proteins has been challenging, but important advances on chemical biology have enabled the synthesis of fully posttranslationally modified peptides and proteins .Molecular Structure Analysis

The molecular structure of Fmoc-modified amino acids is determined by the inherent hydrophobicity and aromaticity of the Fmoc moiety . The packing of Fmoc-modified amino acids within the crystal structure is created by interactions between the planar Fmoc groups .Chemical Reactions Analysis

Fmoc-modified amino acids are used in capillary electrophoresis and act as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . They are also used for derivatizing amino acids for HPLC analysis .Physical And Chemical Properties Analysis

Fmoc-modified amino acids are soluble in dioxane . They are moisture sensitive and should be stored in a cool place . They are incompatible with alcohols and amines .Scientific Research Applications

Self-Assembly and Functional Materials

The Fmoc modification imparts self-assembly features to amino acids and short peptides. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks. Researchers have explored the self-organization of Fmoc-modified molecules from various angles:

- Tetra- and Pentapeptides : Fmoc-modified tetra- and pentapeptides have been investigated for their antibiotic properties .

Peptide Synthesis

Isolated as crystalline solids, Fmoc amino acid azides remain stable at room temperature and have a long shelf-life. They find utility as coupling agents in peptide synthesis .

Hydrogel Formation

Several Fmoc amino acids act as effective low molecular weight hydrogelators. The type of gel formed depends on the specific amino acid used. For instance, FmocF and FmocY have been studied, and their single crystal structures determined. These hydrogels have potential applications in tissue engineering and drug delivery .

Drug Delivery Systems

Due to their self-assembly behavior, Fmoc-modified peptides can encapsulate drugs and enhance their stability. These systems hold promise for targeted drug delivery .

Future Directions

Fmoc-modified amino acids are critical to constructing synthetic biological systems, like peptides . They provide an avenue for introducing 17O as an NMR probe nucleus . The self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids are being studied under varying conditions such as concentration and temperature . The future aim is to characterize these self-assembled structures through sophisticated microscopy and spectroscopy techniques and understand the mechanisms of self-assembled structure .

properties

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-15(21(24)25)12-23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRQUNUKPSDFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

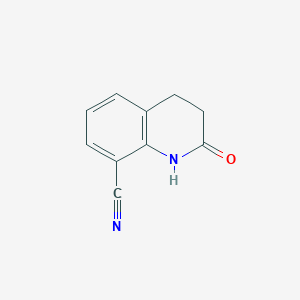

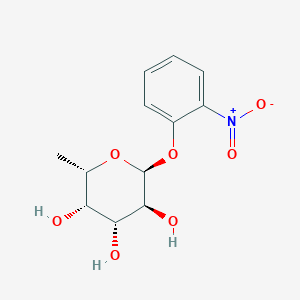

![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester, (6S)-, compd. with (2R)-2-amino-1-butanol (1:1)](/img/structure/B3242037.png)

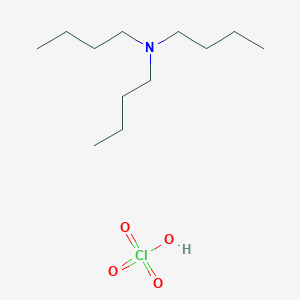

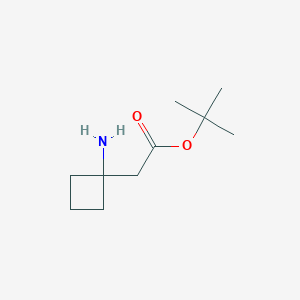

![4'-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B3242045.png)

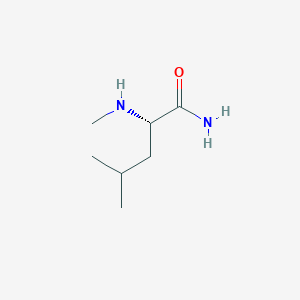

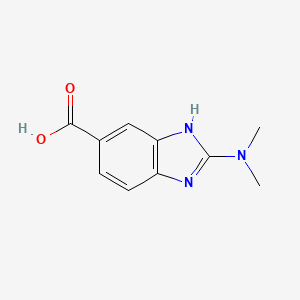

![N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B3242076.png)

![3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3242129.png)